1,8-Naphthyridin-3-amine
Overview
Description
1,8-Naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are analogs of naphthalene, where one or more carbon atoms in the ring structure are replaced by nitrogen atoms
Mechanism of Action
Target of Action
1,8-Naphthyridin-3-amine is a heterocyclic compound that has been found to have diverse biological activities . More research is needed to identify the specific targets and their roles.
Mode of Action
It’s known that heterocyclic compounds like this compound often interact with their targets through various mechanisms, including binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .
Biochemical Pathways
For instance, some naphthyridine derivatives have been found to exhibit antimicrobial and anticancer properties , suggesting that they may interfere with pathways related to cell growth and proliferation.
Result of Action
Some naphthyridine derivatives have shown promising antitubercular efficacy and potency against both gram-positive and gram-negative bacteria . These results suggest that this compound may have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
1,8-Naphthyridin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with topoisomerase II, an enzyme involved in DNA replication and repair . This interaction can inhibit the enzyme’s activity, leading to potential anticancer effects. Additionally, this compound has been found to interact with cannabinoid receptors, particularly CB2, which are involved in immune modulation .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to down-regulate the phosphorylation of Akt, Erk, and NF-kB, which are key signaling molecules involved in cell proliferation and survival . This modulation can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with topoisomerase II involves binding to the enzyme’s active site, preventing it from catalyzing DNA strand passage . Additionally, its binding to CB2 receptors leads to the inhibition of immune cell activation and the down-regulation of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. For instance, it undergoes biotransformation by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have distinct biological activities, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, its binding to plasma proteins can influence its bioavailability and pharmacokinetics.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridin-3-amine can be synthesized through various methods, including multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method involves the multicomponent reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) .
Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis using water-soluble iridium catalysts has also been reported, which involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form 1,8-naphthyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and eco-friendly processes. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthyridines, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,8-Naphthyridin-3-amine has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used in the development of antimicrobial, anticancer, and antitubercular agents.
Materials Science: It is employed in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: The compound serves as a ligand in coordination chemistry and as a building block for the synthesis of complex molecular architectures.
Comparison with Similar Compounds
1,8-Naphthyridin-3-amine can be compared with other similar compounds, such as:
1,5-Naphthyridine: Another naphthyridine derivative with different nitrogen atom positions.
Quinoline: A heterocyclic compound with a single nitrogen atom in the ring structure.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position.
The uniqueness of this compound lies in its specific nitrogen atom arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,8-naphthyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNPJOHSVWXQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486344 | |
Record name | 1,8-NAPHTHYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61323-19-1 | |
Record name | 1,8-Naphthyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61323-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-NAPHTHYRIDIN-3-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40486344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-naphthyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,8-naphthyridin-3-amine a promising building block for antibacterial agents?
A: 1,8-Naphthyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial properties. [] The structure of this compound, particularly the presence of the amine group, allows for diverse chemical modifications. This research highlights its utility in synthesizing 2-iminothiazolidin-4-one derivatives, a class of compounds known for their potential antibacterial effects. [] By attaching various acetyl or aroyl isothiocyanates to the amine group, researchers can fine-tune the structure and potentially enhance the antibacterial activity of the resulting compounds. []
Q2: Can you elaborate on the synthesis process of these novel antibacterial agents and their structural characterization?
A: The synthesis involves a two-step regioselective approach. [] First, 2-phenyl-1,8-naphthyridin-3-amine is reacted with either acetyl or aroyl isothiocyanates. [] This reaction yields N-[(2-phenyl-1,8-naphthyridin-3-yl)carbamothioyl)]acetamide or benzamides. [] The final step involves reacting these intermediates with chloroacetyl chloride in the presence of pyridine. [] This results in the formation of the target compounds: [N-(4-oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene)]acetamide or benzamides. []
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